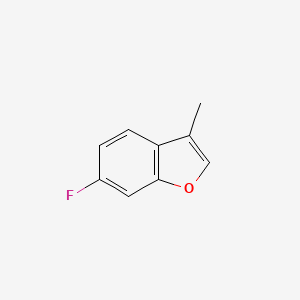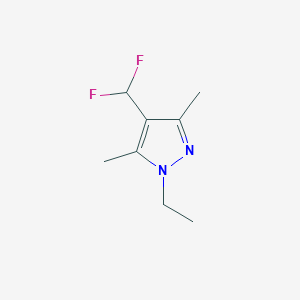![molecular formula C15H20O2S B13704794 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C15H22O2S It is a derivative of benzo[d][1,3]dioxole, featuring two tert-butyl groups at the 4 and 6 positions and a thione group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4,6-di-tert-butylcatechol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbonate, which then undergoes cyclization to form the desired thione compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Di-tert-butylbenzo[d][1,3]dioxole: Lacks the thione group, making it less reactive in certain chemical reactions.
4,6-Di-tert-butylcatechol: Lacks the dioxole ring, resulting in different chemical properties and reactivity.
Uniqueness
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is unique due to the presence of both the dioxole ring and the thione group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H20O2S |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
4,6-ditert-butyl-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C15H20O2S/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16-13(18)17-12/h7-8H,1-6H3 |
Clave InChI |
PITNWZARTKUXBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C2C(=C1)OC(=S)O2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)

![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)







![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
